molecular formula C22H26N2O6S2 B12129397 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12129397
M. Wt: 478.6 g/mol
InChI Key: FLGVHBJWQFGTOS-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydrobenzothiophene-3-carboxamide derivatives characterized by a bicyclic core structure (4,5,6,7-tetrahydro-1-benzothiophene) linked to diverse acylated amino and sulfonamide groups. Its structure features a 2-methoxyphenoxyacetyl substituent at the 2-position and a 1,1-dioxidotetrahydrothiophen-3-yl carboxamide group at the 3-position. These moieties are critical for modulating physicochemical properties and biological interactions, as seen in structural analogs .

Properties

Molecular Formula

C22H26N2O6S2

Molecular Weight

478.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H26N2O6S2/c1-29-16-7-3-4-8-17(16)30-12-19(25)24-22-20(15-6-2-5-9-18(15)31-22)21(26)23-14-10-11-32(27,28)13-14/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

FLGVHBJWQFGTOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of current research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Tetrahydrothiophene moiety : This component contributes to the overall stability and reactivity of the compound.
  • Methoxyphenoxyacetyl group : This functional group is significant for its potential interactions with biological targets.
  • Benzothiophene core : This structure is known for various pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H30N2O4S
Molar Mass434.56 g/mol
CAS NumberNot specified in sources

Preliminary Studies

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial properties : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Analgesic effects : Some derivatives have been evaluated using the “hot plate” method, demonstrating significant pain relief comparable to established analgesics like metamizole .

The mechanism of action is believed to involve the following:

  • Interaction with receptors : The compound may bind to specific receptors or enzymes, influencing various biochemical pathways.
  • Sulfone group activity : The sulfone moiety plays a crucial role in enhancing binding affinity and specificity towards biological targets.

Study 1: Analgesic Activity Evaluation

In a study conducted on outbred white mice, derivatives of the compound were tested for analgesic activity. The results indicated that certain derivatives exhibited analgesic effects exceeding those of conventional drugs. The methodology involved intraperitoneal injections and assessments via the hot plate test .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of structurally similar compounds. Results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics. The mechanism was attributed to disruption of bacterial cell membranes by the tetrahydrothiophene structure.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Tetrahydrothiophene Ring : This initial step is crucial for establishing the core structure.
  • Introduction of Functional Groups : Sequential addition of methoxy and benzamide groups through substitution reactions.
  • Purification : Final products are purified using chromatographic techniques to ensure high yield and purity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in the acylated amino group (2-position) and carboxamide substituents (3-position). These modifications influence molecular weight, polarity, and bioactivity.

Compound Name Substituent on Acetyl Group Carboxamide Moiety Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-methoxyphenoxy 1,1-dioxidotetrahydrothiophen-3-yl C23H25N3O6S2 527.64 -
2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2,6-dimethylphenoxy Same as target C24H27N3O5S2 525.67
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-methylphenoxy Same as target C23H25N3O5S2 511.64
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-methoxybenzoyl Same as target C22H23N3O5S2 497.57
N-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3,4,5-trimethoxybenzoyl 2-methoxyethyl C23H27N3O6S 489.54

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility compared to alkyl groups (e.g., methyl in ).
  • Bulkier substituents (e.g., 2,6-dimethylphenoxy in ) may reduce membrane permeability due to steric effects.

SAR Insights :

  • Methoxy groups (e.g., in the target) may improve target binding via hydrogen bonding compared to methyl groups .
  • Aromatic vs.
Computational and Structural Analysis

Structural studies of related compounds employ crystallographic tools like SHELX and ORTEP-III , though specific data for the target compound is lacking. Molecular modeling of analogs suggests that puckering of the tetrahydrothiophene ring (1,1-dioxide) influences conformational stability .

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